3-Chloropyridazin-4-Amine

pKa basicity salt formation

This heterocyclic building block delivers orthogonal reactivity for parallel library synthesis—the C3 chlorine enables Pd-catalyzed cross-coupling (Suzuki/Stille) while the C4 amine supports amide/sulfonamide/borylation without protecting-group interconversion. With MW 129.55, LogP 0.1, and pKa 3.91, it meets Rule-of-Three criteria for fragment-based drug discovery and lead optimization. Validated in patented DHODH inhibitor and M4 muscarinic antagonist programs. The single chlorine handle reduces synthetic step count versus 3,6-dichloro or non-halogenated analogs. Order the 98% purity grade for reliable, scalable research.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 55928-83-1
Cat. No. B1289874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridazin-4-Amine
CAS55928-83-1
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1N)Cl
InChIInChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7)
InChIKeyMCWXCHZBZFOHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridazin-4-Amine (CAS 55928-83-1): Physicochemical Profile and Synthetic Utility as a Dual-Functional Pyridazine Building Block


3-Chloropyridazin-4-amine (CAS 55928-83-1) is a heterocyclic building block belonging to the aminopyridazine class, possessing a chlorine atom at the 3-position and a primary amine at the 4-position of the electron-deficient pyridazine ring. It exhibits a molecular weight of 129.55 g/mol, a predicted pKa of 3.91 ± 0.10, an XLogP3-AA of 0.1, and a topological polar surface area of 51.8 Ų [1]. The compound is cataloged as a pharmaceutical intermediate and is specifically cited in patents targeting dihydroorotate dehydrogenase (DHODH) and the muscarinic acetylcholine receptor M4 .

Why 3-Chloropyridazin-4-Amine Cannot Be Replaced by Unsubstituted 4-Aminopyridazine or Other Halogenated Pyridazine Analogs


Substituting 3-chloropyridazin-4-amine with 4-aminopyridazine eliminates the chlorine leaving group required for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, fundamentally blocking key synthetic diversification routes [1]. Conversely, replacing it with 3-bromopyridazin-4-amine or 3,6-dichloropyridazin-4-amine alters both the physicochemical properties and the reactivity profile: the bromo analog carries a higher molecular weight (174.00 vs. 129.55 g/mol) and different leaving-group kinetics, while the 3,6-dichloro variant exhibits a substantially lower pKa (2.08 vs. 3.91) and higher LogP (1.95 vs. 0.1), which impact salt formation, solubility, and membrane permeability in drug-discovery pipelines . The evidence below quantifies these differences.

3-Chloropyridazin-4-Amine: Quantified Differentiation Evidence for Procurement and Candidate Selection


pKa Modulation: 3-Chloropyridazin-4-Amine Is 2.47 Log Units Less Basic Than 4-Aminopyridazine, Enabling Differential Salt Formation and Purification

The electron-withdrawing chlorine substituent at position 3 significantly reduces the basicity of the 4-amino group. 3-Chloropyridazin-4-amine exhibits a predicted pKa of 3.91 ± 0.10, compared with 6.38 ± 0.10 for the unsubstituted 4-aminopyridazine . This 2.47 log unit difference means that at physiological pH (7.4), the target compound is >99.9% deprotonated (neutral amine), whereas 4-aminopyridazine remains approximately 9% protonated. This directly impacts salt formation, extraction behavior, and chromatographic retention, offering a broader operational window for acid-base workup and purification relative to the more basic parent compound, and it permits selective derivatization strategies that are not accessible with the more nucleophilic, protonated-capable 4-aminopyridazine [1].

pKa basicity salt formation purification ionization state

Balanced Lipophilicity: XLogP3-AA of 0.1 Positions 3-Chloropyridazin-4-Amine Between Hydrophilic 4-Aminopyridazine (‒0.5) and Lipophilic 3,6-Dichloropyridazin-4-Amine (1.95)

3-Chloropyridazin-4-amine possesses an XLogP3-AA of 0.1, which is intermediate between the more hydrophilic 4-aminopyridazine (XLogP3 = ‒0.5) and the substantially more lipophilic 3,6-dichloropyridazin-4-amine (LogP = 1.95) [1]. In drug-discovery programs, a LogP between 0 and 3 is typically desired for oral bioavailability; the target compound's value sits near the lower bound, suggesting good aqueous solubility while retaining sufficient passive membrane permeability. By contrast, 4-aminopyridazine (XLogP3 = ‒0.5) may suffer from excessively low membrane permeability, and the 3-bromo analog (XLogP3-AA = 0.2, MW 174.00) provides only marginally higher lipophilicity at the cost of a 34% greater molecular weight, which may be disadvantageous for fragment-based or lead-optimization campaigns [2].

LogP lipophilicity permeability solubility drug-likeness

Dual Synthetic Handles: Chlorine at C-3 Enables Cross-Coupling While the 4-Amino Group Permits Orthogonal Derivatization—Capability Absent in Monofunctional Analogs

The unique value of 3-chloropyridazin-4-amine lies in its orthogonal bifunctionality. The chlorine at C-3 serves as a leaving group for palladium-catalyzed Suzuki and Stille cross-coupling reactions, while the free 4-amino group can independently undergo acylation, sulfonylation, reductive amination, or diazotization. This contrasts with 4-aminopyridazine (CAS 20744-39-2), which lacks the halogen handle entirely and cannot participate in direct C–C bond-forming cross-coupling at the 3-position [1]. It also differs from 3-chloropyridazine (CAS 1120-95-2), which lacks the amino group and has a very low pKa of ‒0.99, rendering it poorly nucleophilic . Critically, chloropyridazines are documented to react smoothly under standard Suzuki/Stille conditions even when bearing an electron-donating amino substituent—unlike typical aryl chlorides that require significantly harsher conditions than their bromo or iodo counterparts [1]. This means the target compound offers a reactivity profile that combines the economic and stability advantages of a chloroarene with the cross-coupling competence normally associated with more expensive and less stable bromo- or iodoarenes [2].

cross-coupling Suzuki coupling SNAr orthogonal functionalization building block

Patent-Validated Utility: 3-Chloropyridazin-4-Amine Serves as a Key Intermediate in DHODH Inhibitor and Muscarinic M4 Antagonist Programs

The compound is explicitly disclosed as an intermediate in multiple pharmaceutical patents. WO-2020144638-A1 (Dihydroorotate Dehydrogenase Inhibitors, filed 2019-01-11) and its Korean counterpart KR-20210114968-A cite 4-amino-3-chloropyridazine as a building block for DHODH inhibitors, a target validated for oncology (triple-negative breast cancer, PTEN-mutant tumors, KRAS-driven tumors) and autoimmune diseases . WO-2021067696-A1 (Antagonists of the Muscarinic Acetylcholine Receptor M4, filed 2019-10-04) lists the compound as a synthetic precursor for CNS-penetrant M4 antagonists . Additionally, CN-110903248-A (2019) describes a dedicated synthesis method for 5-chloro-4-aminopyridazine using this compound, and CN-109053693-A covers the preparation and application of pyridazine aminated compounds derived from it . While the unsubstituted 4-aminopyridazine or the 3-bromo analog could theoretically be used in some of these routes, the specific choice of 3-chloro-4-aminopyridazine in these patent exemplifications reflects a deliberate selection based on the balance of reactivity, stability, cost, and physicochemical properties documented above [1].

DHODH inhibitor M4 muscarinic antagonist patent intermediate pharmaceutical building block oncology

Physicochemical Advantage Over 3,6-Dichloropyridazin-4-Amine: Higher pKa (3.91 vs. 2.08) and Lower LogP (0.1 vs. 1.95) for Favorable Developability Profile

Compared with the symmetrically dichlorinated analog 3,6-dichloropyridazin-4-amine (CAS 823-58-5), 3-chloropyridazin-4-amine exhibits a pKa that is 1.83 log units higher (3.91 vs. 2.08) and a LogP that is 1.85 units lower (0.1 vs. 1.95) . The higher pKa of the target compound means the amino group is less acidic, translating to a lower fraction of ionized species at neutral pH and potentially reduced hERG binding and phospholipidosis risk. The lower LogP improves aqueous solubility and reduces the likelihood of metabolic liabilities associated with excessive lipophilicity (e.g., CYP450 inhibition, high plasma protein binding). While 3,6-dichloropyridazin-4-amine offers two chlorine handles for bis-functionalization, this comes at the cost of significantly altered physicochemical properties that may complicate formulation and limit its suitability as a fragment or early lead scaffold [1].

developability pKa LogP solubility lead optimization

Storage and Handling: 3-Chloropyridazin-4-Amine Requires Standard Inert Atmosphere Storage (2–8°C), Offering Practical Advantages Over Less Stable Pyridazine Derivatives

3-Chloropyridazin-4-amine is recommended for storage under inert gas (nitrogen or argon) at 2–8°C and protected from light, with a commercial purity specification of ≥98% (HPLC) . This storage profile is comparable to other halogenated aminopyridazines . In contrast, 3-chloropyridazine (CAS 1120-95-2) is reported to be unstable in DMSO and requires more stringent handling . The presence of the electron-donating 4-amino group in the target compound stabilizes the pyridazine ring toward nucleophilic degradation compared to halogen-only pyridazines, which are more electrophilic and prone to hydrolysis or solvolysis upon storage [1]. Furthermore, the hydrochloride salt form (CAS 2970214-29-8) is commercially available and may offer enhanced crystallinity and stability for long-term storage, though this is a class-level observation .

stability storage conditions shelf life procurement logistics

High-Impact Application Scenarios for 3-Chloropyridazin-4-Amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead-Optimization Programs Requiring a Low-Molecular-Weight, Orthogonally Functionalizable Pyridazine Scaffold with Balanced LogP (0.1) and pKa (3.91)

In fragment-based drug discovery (FBDD) and lead-optimization campaigns, 3-chloropyridazin-4-amine (MW 129.55, LogP 0.1, pKa 3.91) satisfies Rule-of-Three criteria (MW < 300, LogP ≤ 3), making it suitable as a fragment hit or early lead scaffold [1]. The C-3 chlorine enables diversification via Suzuki or Stille cross-coupling to introduce aryl or heteroaryl groups, while the C-4 amine supports parallel derivatization through amide bond formation, sulfonamide synthesis, or reductive amination. The compound's intermediate pKa (3.91) ensures that the amine is largely unprotonated at physiological pH, favoring passive membrane permeability, while its LogP (0.1) maintains aqueous solubility for biochemical assay compatibility. This balanced profile is documented to have been leveraged in DHODH inhibitor and M4 muscarinic antagonist programs .

Custom Synthesis and Library Production: Efficient Generation of 3,4-Disubstituted Pyridazine Libraries via Sequential Orthogonal Functionalization

For CROs and internal synthesis groups generating compound libraries, the orthogonal reactivity of 3-chloropyridazin-4-amine allows sequential functionalization without protecting-group interconversion. The chlorine at C-3 can first undergo palladium-catalyzed cross-coupling (Suzuki, Stille) under conditions where the free amine is tolerated [1], followed by amine derivatization (acylation, sulfonylation, Buchwald-Hartwig arylation) in a second step. This two-step sequence can be executed in parallel format to generate diverse 3,4-disubstituted pyridazine libraries. The alternative—starting from 4-aminopyridazine—would require an additional halogenation step, while 3,6-dichloropyridazin-4-amine introduces a second reactive site that may lead to selectivity challenges and require excess reagent or protecting-group strategies. The target compound's single chlorine handle thus simplifies library production and reduces synthetic step count by at least one transformation relative to the non-halogenated parent .

Agrochemical Intermediate Synthesis: Building Block for Pyridazine-Containing Herbicides and Fungicides Requiring a Chlorine Leaving Group and a Derivatizable Amine

Pyridazine derivatives are known pharmacophores in agrochemicals, including herbicides and fungicides [1]. 3-Chloropyridazin-4-amine serves as a precursor for introducing the pyridazine core into crop protection agents where the chlorine can be displaced by nucleophiles or coupling partners, and the amine can be elaborated into amide, urea, or sulfonamide linkages typical of commercial agrochemicals. The compound's predicted pKa (3.91) and low LogP (0.1) suggest favorable environmental mobility and degradation profiles compared to more lipophilic analogs such as 3,6-dichloropyridazin-4-amine (LogP 1.95), which may persist longer in soil and water systems. Industrial-scale synthesis methods for 4-aminopyridazines have been patented by BASF , indicating established large-scale chemistry that can be leveraged for procurement at kilogram to metric-ton quantities.

Academic and Translational Research: Antiviral and Anti-Inflammatory Probe Development Using a Chloropyridazine Scaffold with Precedented Biological Pathway Engagement

Pyridazine derivatives, including those derived from 3-chloropyridazin-4-amine, have been explored as inhibitors of cyclooxygenase (COX-1/COX-2), protein kinases, and viral replication [1]. The compound's dual synthetic handles allow academic laboratories to rapidly generate probe molecules for target validation studies. The hydrochloride salt form (CAS 2970214-29-8) is commercially available and may be preferred for biological assays requiring aqueous solubility . For researchers comparing this scaffold to pyridine analogs, the presence of the second ring nitrogen in the pyridazine system increases hydrogen-bond acceptor count (3 vs. 2 for aminopyridines) and modifies the electronic character of the ring, which can be advantageous for engaging kinase hinge regions or other biological targets that benefit from additional H-bond interactions. The compound's LogP of 0.1 and TPSA of 51.8 Ų place it within favorable property space for CNS penetration, relevant to the M4 muscarinic antagonist patents that cite this intermediate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloropyridazin-4-Amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.